
1-Oleoyl-3-palmitoylglycerol
Descripción general
Descripción
1-oleoyl-3-palmitoylglycerol is a 1,3-diglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl and palmitoyl respectively. It is functionally related to a hexadecanoic acid and an oleic acid.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Infant Nutrition
- 1,3-Oleoyl-2-palmitoylglycerol (OPO) has been synthesized using sn1,3-regiospecific lipases in a two-step process involving alcoholysis and esterification. This structured triglyceride is significant in infant nutrition, providing high yields and purity, emphasizing development in food-safe solvents and solvent-free systems (Schmid et al., 1999).
Improved Synthesis Methods
- An improved synthesis method for diacid 1,3-DAGs, including 1-oleoyl-3-palmitoylglycerol, has been developed. This method utilizes enzymatic transesterification, offering a high purity yield and avoiding the use of chemical synthesis. This process is significant for its high yield and purity, beneficial in food and nutrition industries (Wang et al., 2015).
Crystallization and Polymorphism in Oils
- The crystallization and polymorphic forms of triacylglycerols like 1-palmitoyl-2-3-dioleoyl glycerol and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol have been studied, revealing insights into their behavior in vegetable oils and animal fats. These studies are crucial for understanding the physical properties of fats in the food industry (Bayés-García et al., 2016).
Triacylglycerol Synthesis for Infant Formulas
- Structured triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol have been prepared enzymatically for potential use in infant formulas. This research underscores the application of these compounds in nutrition, particularly for infants (Wang et al., 2020).
Application in Lipase-Catalyzed Synthesis
- The lipase-catalyzed synthesis of structured lipids like 1,3-dioleoyl-2-palmitoylglycerol, a key component of human milk fats, has been explored. This research is vital for developing alternatives to human milk fat, beneficial in infant nutrition (Cai et al., 2015).
Impact on Lipid Metabolism
- The effects of major structured triacylglycerols in human milk, including 1-oleoyl-2-palmitoyl-3-linoleoylglycerol, on lipid metabolism were studied, showing significant impacts on lipid accumulation and expression levels of critical proteins in lipid metabolism. This research is crucial for understanding the nutritional impacts of these compounds on infants (Wu et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Oleoyl-3-palmitoylglycerol is a 1,3-diglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl and palmitoyl respectively . It is a metabolite produced during metabolic reactions in organisms like Baker’s yeast (Saccharomyces cerevisiae) and humans (Homo sapiens) .
Mode of Action
It is known to be a member of the diacylglycerol hydrolase family, which hydrolyzes acylglycerols to form free fatty acids and glycerol .
Pharmacokinetics
As a lipase, it is derived from the basalis layer of the small intestine , suggesting that it may be absorbed and distributed in the body through the digestive system.
Result of Action
One study suggests that exposure to a similar compound, 2,3-dioleoyl-1-palmitoylglycerol (poo), resulted in more lipid accumulation in lo2 cells compared to cells exposed to this compound .
Action Environment
It is known that the synthesis process and nutritional outcomes of similar compounds have been studied, including changes in gut microbiota, serum lipid composition, improved fatty acid and calcium absorption, and increased total bile acid levels .
Análisis Bioquímico
Biochemical Properties
1-Oleoyl-3-palmitoylglycerol is involved in several biochemical reactions. It interacts with enzymes such as lipases, which hydrolyze the ester bonds in triglycerides to release fatty acids and glycerol . This compound also interacts with proteins involved in lipid metabolism, such as acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes . Additionally, this compound can act as a substrate for diacylglycerol acyltransferase, an enzyme that catalyzes the formation of triglycerides .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving protein kinase C (PKC), which is activated by diacylglycerol . This activation can lead to changes in gene expression and cellular metabolism. In addition, this compound can modulate the secretion of hormones such as ghrelin, which plays a role in energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, it can bind to and activate PKC, leading to downstream signaling events . This compound can also inhibit or activate enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetase . These interactions can result in changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and energy homeostasis . At high doses, it may cause toxic or adverse effects, such as inflammation or disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by lipases to release fatty acids and glycerol, which can then enter various metabolic pathways such as β-oxidation and glycolysis . This compound can also be re-esterified to form triglycerides, which are stored in adipose tissue or used for energy production . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound can affect its activity and function, as it needs to be present in specific cellular compartments to exert its effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and plasma membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its subcellular localization, as it needs to interact with specific biomolecules in these compartments to exert its effects .
Propiedades
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXPULYBQASLG-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,9R,10S,11R,12S,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1263742.png)
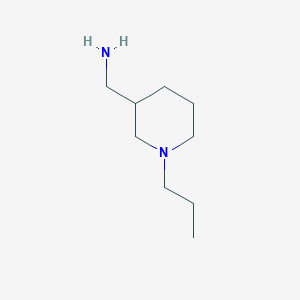
![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
![4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid](/img/structure/B1263748.png)
![N-[1-(4-hydroxy-3-isopropylbenzyl)-2-methyl-1H-indol-4-yl]oxamic acid](/img/structure/B1263749.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)
![Methyl 1-(hexopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1263752.png)


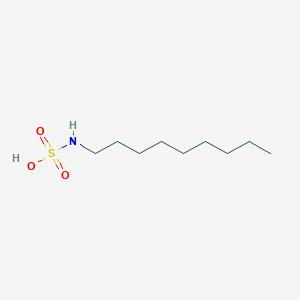
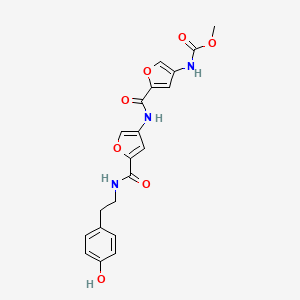
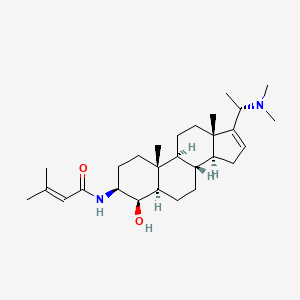
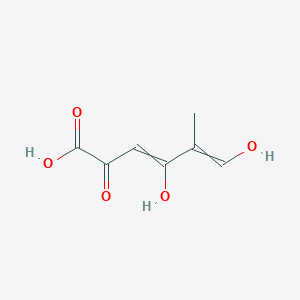
![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)
